molecular formula C10H10ClNO B11901285 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11901285
M. Wt: 195.64 g/mol
InChI Key: QSIZYUYCHQYULG-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinoline backbone. The core structure consists of a benzene ring fused with a partially reduced pyridone ring. Key substituents include a chlorine atom at position 5 and a methyl group at position 6 (Figure 1).

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10ClNO/c1-6-2-3-7-9(10(6)11)8(13)4-5-12-7/h2-3,12H,4-5H2,1H3

InChI Key

QSIZYUYCHQYULG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NCCC2=O)Cl

Origin of Product

United States

Preparation Methods

Meth-Cohn Quinoline Synthesis

The Meth-Cohn method, traditionally used for synthesizing 2-chloroquinoline-3-carbaldehydes, can be adapted for 5-chloro-6-methyl derivatives by selecting appropriately substituted aniline precursors. For instance, 3-methyl-4-chloroaniline may serve as a starting material. Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 75°C induces cyclization, forming the quinoline backbone.

Key Reaction Conditions

  • Catalyst : POCl₃

  • Solvent : DMF

  • Temperature : 75°C

  • Time : 3 hours

This method’s regioselectivity depends on the substituents’ positions in the aniline precursor. Spectral data from analogous compounds (e.g., 2-chloro-3-quinolinecarbaldehydes) confirm successful cyclization via IR absorption at 1657 cm⁻¹ (C=O) and ¹H NMR signals for aromatic protons.

Nucleophilic Substitution and Alkylation

Phase-Transfer Catalyzed N-Alkylation

N-Alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase-transfer conditions provides insights into modifying the quinolinone core. While this method targets the 4-chloro isomer, analogous conditions could apply to 5-chloro-6-methyl derivatives. Active methylene compounds (e.g., methyl acrylate) react with the quinolinone in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB).

Representative Procedure

  • Reactants : Quinolinone (1 mmol), methyl acrylate (1.2 mmol)

  • Catalyst : TBAB (10 mol%)

  • Base : K₂CO₃ (2 mmol)

  • Conditions : Reflux in water for 4 hours.

The product, methyl (4-chloro-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate, is isolated in 70% yield. Adapting this to 5-chloro-6-methylquinolinone would require adjusting the starting material’s substitution pattern.

One-Pot Sequential Synthesis

Oxidative Cyclization with CAN/TEMPO

A one-pot method for dihydroquinolinones employs ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as redox catalysts. This approach converts saturated ketones into α,β-unsaturated intermediates, which subsequently undergo cyclization with ammonium acetate.

General Protocol

  • Step 1 : Dehydrogenation of ketone using CAN (20 mol%) and TEMPO (20 mol%) at 100°C for 3 hours.

  • Step 2 : Cyclization with 1,3-cyclohexadione and NH₄OAc under oxygen atmosphere.

For 5-chloro-6-methyl derivatives, substituting the ketone precursor with a 5-chloro-6-methyl-substituted cyclohexanone could yield the target compound. Reported yields for analogous products range from 81–89%.

Ultrasound-Assisted Synthesis

Enhanced Reaction Kinetics

Ultrasound irradiation accelerates reactions by promoting cavitation, which enhances mass transfer and reduces reaction times. A protocol for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one involves reacting 4,7-dichloroquinoline with methylating agents under ultrasound.

Optimized Parameters

  • Frequency : 40 kHz

  • Power : 250 W

  • Solvent : Ethanol/water (1:1)

  • Time : 2 hours

Adapting this method to introduce a methyl group at the 6-position and chlorine at the 5-position would require tailored starting materials, such as 5-chloroaniline derivatives.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Time (h)
Meth-Cohn Synthesis3-Methyl-4-chloroanilinePOCl₃, DMF65–75*3
Phase-Transfer AlkylationQuinolinone derivativeTBAB, K₂CO₃704
One-Pot CAN/TEMPOSubstituted ketoneCAN, TEMPO, NH₄OAc81–897
Ultrasound-AssistedDichloroquinolineUltrasound irradiation75–85*2

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancers.

Industry

Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Dihydroquinolinones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one 5-Cl, 6-CH₃ C₁₀H₁₀ClNO 195.65 Not reported N/A
6-Methyl-2,3-dihydroquinolin-4(1H)-one 6-CH₃ C₁₀H₁₁NO 161.20 Not reported
6-Chloro-2,3-dihydroquinolin-4(1H)-one 6-Cl C₉H₈ClNO 181.62 Not reported
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1-cyclopropyl, 6-F, 7-Cl C₁₂H₁₁ClFNO 239.67 Not reported
1-Tosyl-2,3-dihydroquinolin-4(1H)-one 1-Tosyl C₁₆H₁₅NO₃S 301.36 94.6–95.2
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one 2-(3,5-(OCH₃)₂C₆H₃) C₁₇H₁₇NO₃ 283.33 Not reported

Key Observations:

  • The methyl group at position 6 introduces steric hindrance, which may affect binding interactions in biological systems.
  • Halogenation Patterns: Positional isomers like 6-chloro (CAS 21617-20-9) and 7-chloro derivatives demonstrate that halogen placement significantly alters electronic properties and molecular interactions. For example, 7-chloro-1-cyclopropyl-6-fluoro derivatives exhibit increased lipophilicity due to fluorine and cyclopropyl groups .
  • Functional Group Diversity: Tosyl (sulfonyl) and aryl substituents (e.g., 3,5-dimethoxyphenyl) enhance structural complexity and modulate solubility. For instance, 1-Tosyl-2,3-dihydroquinolin-4(1H)-one has a higher molecular weight (301.36 g/mol) and defined melting point (94.6–95.2°C) , whereas bulky aryl groups in 2-(3,5-dimethoxyphenyl)- derivatives may improve antioxidant activity .

Commercial and Industrial Relevance

Table 3: Commercial Availability and Pricing (Representative Examples)

Compound Name Purity Price (USD) Supplier References
6-Methyl-2,3-dihydroquinolin-4(1H)-one 95%+ $384/g American Elements
5-Fluoro-2,3-dihydroquinolin-4(1H)-one 95% $1112/g Tetrahydroquinolines catalog
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Not specified Custom pricing Georganics

Key Observations:

  • Market Trends: Halogenated derivatives (e.g., fluoro- and chloro-) command higher prices due to their utility in drug discovery .
  • Bulk Availability: Suppliers like American Elements offer multi-kilogram batches of dihydroquinolinones, indicating industrial demand .

Biological Activity

5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a chlorine atom and a methyl group, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClNO, with a molecular weight of 195.65 g/mol. The compound features a bicyclic structure that combines a benzene ring fused to a pyridine ring. The chlorine atom at position five and the methyl group at position six enhance its biological activity by influencing its electronic properties and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes or modulate receptor activities, which can lead to antimicrobial effects or influence cancer cell proliferation.
  • Cellular Pathways : It has been shown to interfere with DNA replication and protein synthesis, which are critical for cellular function and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth. The compound's structure allows it to interact with bacterial enzymes, potentially leading to cell death.

Anticancer Potential

In vitro studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including:

  • HL-60 (Promyelocytic Leukemia) : The compound demonstrated an IC50 value below 0.3 µM, indicating potent cytotoxicity.
  • MCF-7 (Breast Cancer) : Similar cytotoxic effects were observed, although the compound was slightly less effective compared to HL-60 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60<0.3Induces apoptosis and DNA damage
MCF-7Low µM rangeInhibits cell proliferation

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assessment : A study utilized the MTT assay to evaluate the cytotoxic effects on HL-60 and MCF-7 cells. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • DNA Damage Induction : Flow cytometry analysis revealed that treatment with the compound increased levels of phosphorylated H2AX, a marker for DNA damage. This suggests that the compound not only inhibits proliferation but also contributes to genotoxic stress in cancer cells .
  • Structure Activity Relationship (SAR) : Investigations into various analogs of quinolinones revealed that modifications at specific positions influenced their potency against cancer cells. Compounds with alkyl substituents at position 2 exhibited enhanced activity compared to those with aryl substituents .

Q & A

Basic: What are the standard synthetic routes for 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one?

Methodological Answer:
The compound can be synthesized via acid-catalyzed cyclization of 2-aminochalcone intermediates. A typical protocol involves:

  • Condensation of 2-aminoacetophenone derivatives with substituted aldehydes (e.g., 5-chloro-6-methylbenzaldehyde) under basic conditions to form 2-aminochalcones.
  • Cyclization using catalytic HCl or H₂SO₄ in ethanol under reflux (60–80°C, 6–12 hours) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Characterization by ¹H/¹³C NMR and IR confirms the structure .

Advanced: How can microwave-assisted synthesis improve yields of this compound?

Methodological Answer:
Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. A reported method involves:

  • Mixing 2-aminochalcone precursors with silica gel-supported InCl₃ (20 mol%) as a catalyst.
  • Irradiating at 360 W for 5 minutes in a microwave reactor.
  • Achieving yields up to 69% (vs. 50% with conventional heating) due to rapid thermal activation and reduced side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the carbonyl (C4=O) at ~195–200 ppm (¹³C) and aromatic protons (quinolinone ring) at δ 6.5–8.0 ppm (¹H). Methyl groups (C6-CH₃) appear as singlets at δ 2.3–2.5 ppm .
  • IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the lactam structure .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives?

Methodological Answer:

  • Single crystals grown via slow evaporation (e.g., diisopropyl ether/CHCl₃) are analyzed using a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • SHELXL refinement (SHELX-97) determines dihedral angles (e.g., 43.24° between quinoline and dihydroquinolinone rings) and hydrogen-bonding networks (e.g., weak C–H∙∙∙O interactions) .
  • Data deposited in CCDC (Cambridge Structural Database) validates structural assignments .

Basic: What biological activities are reported for related dihydroquinolinones?

Methodological Answer:

  • Anticancer: Derivatives exhibit cytotoxicity via topoisomerase inhibition (IC₅₀ values: 1–10 µM in MCF-7 and HeLa cells) .
  • Antifungal: Semicarbazone-modified analogs show activity against Candida albicans (MIC: 8–16 µg/mL) .
    Note: Specific data for 5-chloro-6-methyl derivatives require targeted assays due to substituent-dependent activity .

Advanced: How do computational studies aid in optimizing substituent effects?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G(d,p)): Predict electronic properties (HOMO/LUMO energies) and nucleophilic attack sites for halogenation or cross-coupling .
  • Molecular Docking: Models interactions with biological targets (e.g., EGFR kinase) to guide SAR for enhanced potency .

Advanced: How to address contradictions in reaction yields across studies?

Methodological Answer:

  • Variable Catalysts: Compare InCl₃/silica gel (69% yield ) vs. pyrrolidine (55% yield ).
  • Solvent Effects: Polar aprotic solvents (DMF) may improve solubility but increase side reactions vs. ethanol .
  • Validation: Replicate conditions with controlled humidity/purity of reagents to isolate variables .

Basic: What are the solubility and storage guidelines for this compound?

Methodological Answer:

  • Solubility: Moderately soluble in DMSO (>10 mM), ethanol (~5 mM). Insoluble in water .
  • Storage: Stable at RT for 6 months in sealed containers with desiccants (e.g., silica gel). Avoid light to prevent photodegradation .

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